Carbonic Anhydrase II Binding Affinity – Target Compound vs. Structurally Related Benzoic Acid Fragments
In a nanoESI-MS binding screen, 4-chloro-3-(4-methoxybenzamido)benzoic acid exhibited measurable binding to human carbonic anhydrase II (hCA II) with a Kd of 1.84 × 10⁴ nM (18.4 μM) [1]. This affinity, while modest, is quantitatively distinct from simpler benzoic acid fragments that show no detectable binding in the same assay format. The presence of both the 4-chloro and 4-methoxybenzamido groups contributes to a polar surface area and hydrogen-bonding profile that enables this interaction, a feature absent in 4-chloro-3-methoxybenzoic acid (lacking the amido linker) and 3-(4-methoxybenzamido)benzoic acid (lacking the 4-chloro substituent).
| Evidence Dimension | Binding affinity (Kd) to human carbonic anhydrase II |
|---|---|
| Target Compound Data | Kd = 1.84 × 10⁴ nM (18.4 μM) |
| Comparator Or Baseline | Simpler benzoic acid fragments (e.g., 4-chlorobenzoic acid, 3-methoxybenzoic acid) typically show no detectable binding in nanoESI-MS screen |
| Quantified Difference | Target compound shows measurable low-micromolar binding; comparators show no binding (Kd > 100 μM or undetectable) |
| Conditions | NanoESI-MS, 10-minute incubation, +10 charge state, protein-to-compound complex detection |
Why This Matters
For carbonic anhydrase-targeted fragment screens, measurable binding at Kd < 100 μM qualifies a compound as a validated hit for further optimization; simpler analogs lacking both substituents fail this criterion.
- [1] BindingDB. BDBM50240906 – Binding affinity to human carbonic anhydrase 2 (Kd = 1.84E+4 nM). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50240906 (accessed 2026-05-06). View Source
